

# An In-depth Technical Guide on the Cellular Activity of (2S,4R)-DS89002333

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## Compound of Interest

Compound Name: (2S,4R)-DS89002333

Cat. No.: B12399513

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## Introduction

**(2S,4R)-DS89002333** is a potent and novel inhibitor of the cAMP-activated catalytic subunit alpha of Protein Kinase A (PRKACA). It has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer often characterized by the DNAJB1-PRKACA fusion gene.<sup>[1]</sup> The oncogenic activity of this fusion protein is dependent on the kinase activity of PRKACA, making it a key therapeutic target.<sup>[1]</sup> This technical guide provides a comprehensive overview of the available data on the cellular activity of **(2S,4R)-DS89002333** and offers generalized protocols for its further investigation.

Disclaimer: Publicly available information regarding the specific cellular uptake and distribution of **(2S,4R)-DS89002333** is limited. The experimental protocols provided herein are generalized methodologies for characterizing small molecule kinase inhibitors and should be adapted and optimized for specific experimental conditions.

## Quantitative Data Summary

While specific data on cellular uptake and tissue distribution for **(2S,4R)-DS89002333** are not available, the following tables summarize its known in vitro and in vivo activities.

Parameter	Value	Cell Line/Model	Notes
PRKACA Inhibition (IC50)	0.3 nM	Biochemical Assay	Demonstrates potent enzymatic inhibition.
CREB Phosphorylation Inhibition (IC50)	50 nM	NIH/3T3 cells	Indicates intracellular target engagement.

Table 1: In Vitro Activity of **(2S,4R)-DS89002333**

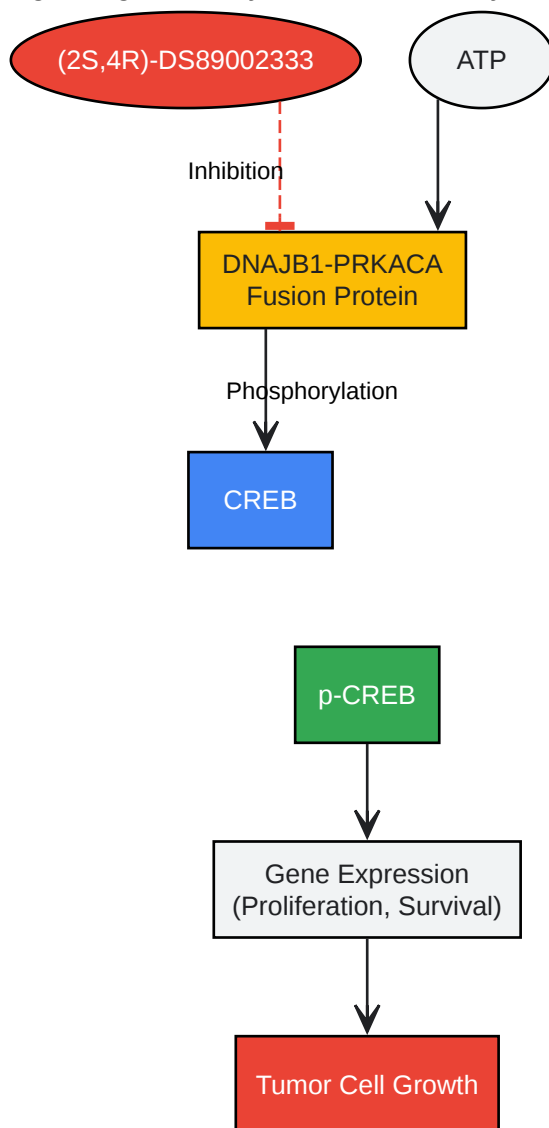
Animal Model	Dosage and Administration	Treatment Duration	Observed Effect
NIH/3T3-fusion allograft (Female nude mice)	12.5, 50 mg/kg; p.o.; twice daily	5 days	Exhibited anti-tumor activity without body weight loss.
FL-HCC PDX xenograft (Female NOD SCID mice)	3, 30 mg/kg; p.o.; twice daily	22 days	Showed significant anti-tumor activity.

Table 2: In Vivo Efficacy of **(2S,4R)-DS89002333**

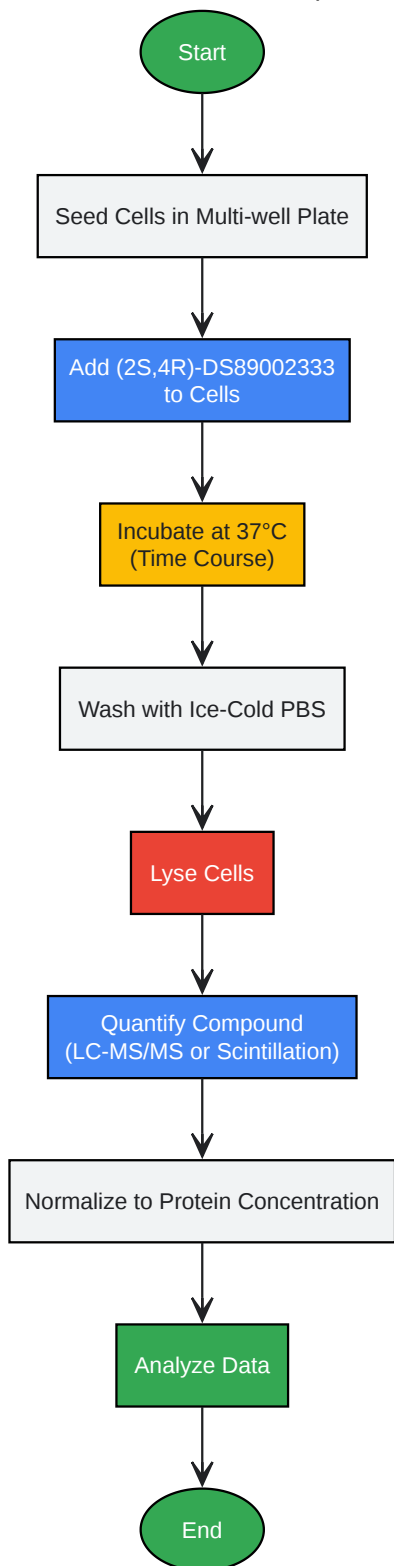
## Mechanism of Action: Signaling Pathway

**(2S,4R)-DS89002333** exerts its therapeutic effect by inhibiting the catalytic activity of PRKACA. In cells with the DNAJB1-PRKACA fusion, the inhibitor blocks the downstream phosphorylation of target proteins, such as CREB, which are involved in cell growth and proliferation.

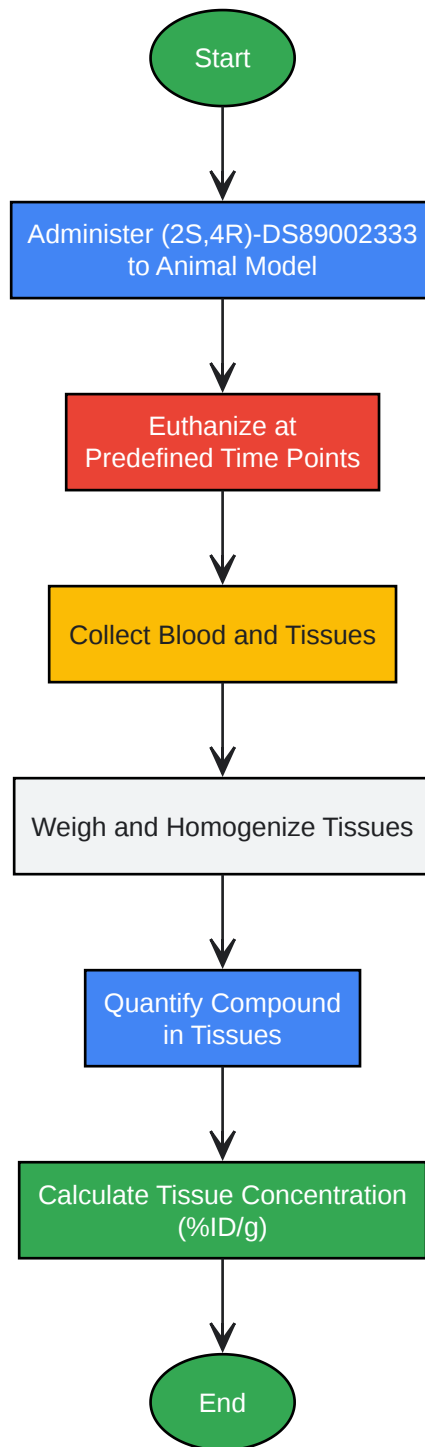
## PRKACA Signaling Pathway and Inhibition by DS89002333



## Workflow for In Vitro Cellular Uptake Assay



## Workflow for In Vivo Biodistribution Study

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## References

- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
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